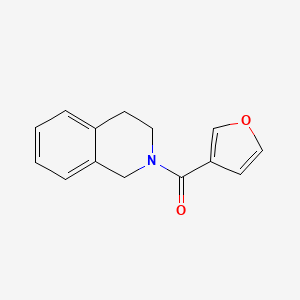![molecular formula C19H19NO4 B6574030 [(4-acetylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate CAS No. 1794938-33-2](/img/structure/B6574030.png)
[(4-acetylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
[(4-acetylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetateethylphenylcarbamate has been studied for its potential applications in scientific research. It has been found to act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. In addition, this compound has been found to interact with other molecules, such as DNA, and has been used in the study of the structure and function of proteins. It has also been used to study the effects of environmental pollutants on cells and organisms.
Mecanismo De Acción
The mechanism of action of [(4-acetylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetateethylphenylcarbamate is not fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes by binding to their active sites, thus preventing them from catalyzing chemical reactions. In addition, this compound has been found to interact with other molecules, such as DNA, by forming covalent bonds with them.
Biochemical and Physiological Effects
The biochemical and physiological effects of [(4-acetylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetateethylphenylcarbamate have not been extensively studied. However, it has been found to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of certain hormones and other molecules. In addition, this compound has been found to interact with other molecules, such as DNA, and has been used in the study of the structure and function of proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of [(4-acetylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetateethylphenylcarbamate in laboratory experiments has several advantages and limitations. One advantage is that this compound is relatively easy to synthesize, with yields of up to 95% being reported. In addition, this compound has been found to interact with other molecules, such as DNA, and has been used in the study of the structure and function of proteins. However, there is limited information available regarding the biochemical and physiological effects of this compound, and it is not known if it is safe to use in humans.
Direcciones Futuras
There are a number of potential future directions for the use of [(4-acetylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetateethylphenylcarbamate in scientific research. One potential direction is to further study the biochemical and physiological effects of this compound, in order to better understand its potential uses. In addition, this compound could be used to study the effects of environmental pollutants on cells and organisms, as well as its potential interactions with other molecules, such as DNA. Finally, this compound could be used to develop new drugs or treatments for various diseases, as well as to study the structure and function of proteins.
Métodos De Síntesis
The synthesis of [(4-acetylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetateethylphenylcarbamate is generally achieved through a two-step process. The first step involves the reaction of 4-acetylphenylcarbamate with a base, such as sodium hydroxide, to form the sodium salt of 4-acetylphenylcarbamate. This salt is then reacted with methyl acetate in the presence of a strong acid, such as sulfuric acid, to form the desired product. This process has been found to be relatively efficient, with yields of up to 95% being reported.
Propiedades
IUPAC Name |
[2-(4-acetylanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-13-3-5-15(6-4-13)11-19(23)24-12-18(22)20-17-9-7-16(8-10-17)14(2)21/h3-10H,11-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEAVJQYMPTHMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B6573951.png)
![4-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzamide](/img/structure/B6573958.png)
![N-(3-chloro-4-methylphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B6573961.png)

![1-[4-(adamantan-1-yl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol hydrochloride](/img/structure/B6573978.png)
![1-[bis(2-hydroxyethyl)amino]-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol hydrochloride](/img/structure/B6573986.png)

![[(2,4-difluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B6574009.png)
![{[3-(methylsulfanyl)phenyl]carbamoyl}methyl 2-(4-methylphenyl)acetate](/img/structure/B6574017.png)
![{[(4-methylphenyl)methyl]carbamoyl}methyl 2-(4-methylphenyl)acetate](/img/structure/B6574023.png)
![[(3,5-dimethoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B6574036.png)
![2,4-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide](/img/structure/B6574044.png)
![2,5-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide](/img/structure/B6574052.png)
![{[(2-methylphenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate](/img/structure/B6574056.png)